molecular formula C18H27ClN2O3 B1487434 Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride CAS No. 2208785-96-8

Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride

Cat. No.: B1487434
CAS No.: 2208785-96-8
M. Wt: 354.9 g/mol
InChI Key: ICOXKHCNOUBAHB-UHFFFAOYSA-N
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Description

Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a benzyl group, a piperazine ring, and a 4-methylpentanoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride typically involves multiple steps, starting with the formation of the piperazine ring The initial step may include the reaction of piperazine with benzyl chloride under controlled conditions to form the benzylated piperazine intermediate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets. It can serve as a probe to investigate the binding affinity and activity of piperazine-based drugs.

Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be beneficial in treating various diseases.

Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, or other industrial products. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism by which Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Benzylated piperazine compounds

  • Other acylated piperazine derivatives

Uniqueness: Benzyl 3-(4-methylpentanoyl)-1-piperazinecarboxylate hydrochloride stands out due to its specific structural features, such as the presence of the benzyl group and the 4-methylpentanoyl moiety

Properties

IUPAC Name

benzyl 3-(4-methylpentanoyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-14(2)8-9-17(21)16-12-20(11-10-19-16)18(22)23-13-15-6-4-3-5-7-15;/h3-7,14,16,19H,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXKHCNOUBAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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